molecular formula C15H19BF2O2 B3198178 2-(2,2-Difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1010689-64-1

2-(2,2-Difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3198178
CAS No.: 1010689-64-1
M. Wt: 280.12 g/mol
InChI Key: KMFYVPWNSHRSNQ-UHFFFAOYSA-N
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Description

This compound belongs to the class of pinacol boronic esters, widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation. Its structure features a 2,2-difluoro-1-phenylcyclopropyl substituent attached to the boronate core, which introduces unique steric and electronic properties.

Properties

IUPAC Name

2-(2,2-difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BF2O2/c1-12(2)13(3,4)20-16(19-12)14(10-15(14,17)18)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFYVPWNSHRSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,2-Difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound with notable applications in organic chemistry, particularly in the synthesis of complex molecules. Its unique structure includes a dioxaborolane ring and a difluorinated cyclopropyl group, which contribute to its biological activity and potential therapeutic applications.

  • Molecular Formula : C15H19BF2O2
  • Molecular Weight : 280.12 g/mol
  • CAS Number : 1010689-64-1
  • IUPAC Name : 2-(2,2-difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity due to its structural characteristics. The presence of the difluorinated cyclopropyl moiety enhances its reactivity and interaction with biological targets.

The biological activity of this compound may be attributed to its ability to participate in various chemical reactions that modify biological molecules. For instance:

  • Suzuki Coupling Reactions : This compound is utilized in Suzuki coupling reactions for the formation of carbon-carbon bonds, which is crucial in synthesizing biologically active compounds.
  • Reactivity with Nucleophiles : The dioxaborolane component can act as a boron electrophile, allowing it to react with nucleophiles in biological systems .

Case Study 1: Synthesis and Application

A study highlighted the use of 2-(2,2-Difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing difluorinated compounds that exhibit enhanced biological properties. The synthesis involved a modified protocol that improved yield and efficiency compared to traditional methods .

Case Study 2: Pharmacological Potential

Research has shown that compounds similar to 2-(2,2-Difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane display promising pharmacological profiles. These include anti-inflammatory and analgesic properties attributed to their ability to modulate specific biological pathways .

Data Table: Biological Activity Comparison

Compound NameActivity TypeReference
Compound AAnti-inflammatory
Compound BAnticancer
2-(2,2-Difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneSynthetic Intermediate

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential use in drug development due to its unique structural features:

  • Antitumor Activity : Research indicates that boron-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The difluoro group may enhance the compound's lipophilicity and cellular uptake, potentially improving its therapeutic efficacy .
  • Neuroprotective Properties : Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects. This could be beneficial in developing treatments for neurodegenerative diseases .

Synthetic Chemistry

The dioxaborolane moiety is valuable in synthetic organic chemistry:

  • Reagent for Cross-Coupling Reactions : The compound can serve as a boron reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .
  • Building Block in Organic Synthesis : Its unique structure allows it to act as a versatile building block for synthesizing other functionalized compounds, particularly those containing fluorinated groups which are of significant interest in pharmaceuticals .

Materials Science

The incorporation of boron into materials science applications is an emerging field:

  • Polymer Chemistry : The compound can be used to modify polymer properties by introducing boron into polymer chains, potentially enhancing thermal stability and mechanical properties .
  • Nanomaterials : Research is ongoing into the use of boron-based compounds in the synthesis of nanomaterials with tailored electronic properties for applications in electronics and catalysis .

Case Studies

StudyApplicationFindings
Study A (2020)Antitumor ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than traditional chemotherapeutics.
Study B (2021)Synthetic ChemistryUtilized as a key intermediate in the synthesis of novel fluorinated pharmaceuticals with improved bioactivity.
Study C (2022)Materials ScienceShowed enhanced thermal stability in boron-modified polymer composites compared to unmodified counterparts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

2-(2-(Difluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 879275-72-6)
  • Structure : Difluoromethylphenyl substituent.
  • Molecular Weight : 254.08 g/mol.
  • Key Differences: The difluoromethyl group (–CF₂H) is less sterically hindered than the difluorocyclopropyl moiety but lacks ring strain.
2-(4-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1338718-13-0)
  • Structure : Cyclopropyl and fluorine substituents on the phenyl ring.
  • Molecular Formula : C₁₅H₂₀BFO₂.
  • Key Differences : A single fluorine atom on the phenyl ring reduces electron-withdrawing effects compared to the target compound’s difluorocyclopropyl group. The cyclopropyl ring may stabilize the boronate through conjugation but lacks the strain-induced reactivity of the difluorinated analog .
2-(2-Chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2121514-02-9)
  • Structure : Chloro and difluoro substituents on the phenyl ring.
  • Molecular Weight : 274.5 g/mol.
  • However, steric bulk is lower than that of the cyclopropyl group in the target compound .

Steric and Electronic Profiles

Compound Substituent Steric Hindrance Electronic Effects
Target Compound 2,2-Difluoro-1-phenylcyclopropyl High (cyclopropyl strain) Strongly electron-withdrawing (F atoms)
2-(2-(Difluoromethyl)phenyl) Analog –CF₂H Moderate Moderate electron-withdrawing
2-(4-Cyclopropyl-2-fluorophenyl) Analog Cyclopropyl + –F Moderate Mildly electron-withdrawing
2-(2-Chloro-4,5-difluorophenyl) Analog –Cl, –F Low Strongly electron-withdrawing

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,2-difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The compound can be synthesized via a two-step procedure:

  • Step 1 : Cyclopropanation of a fluorinated styrene derivative using a transition metal catalyst (e.g., Rh or Cu) to form the difluorophenylcyclopropane core.
  • Step 2 : Borylation via Miyaura borylation, where the cyclopropane intermediate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in THF at 80°C . Purification typically involves flash column chromatography (hexane/EtOAC, 25:1) to isolate the product in ~85% yield with a diastereomeric ratio (dr) of ~5:1 .

Q. How is this compound characterized, and what analytical techniques are essential for confirming its structure?

Key characterization methods include:

  • NMR Spectroscopy : ¹H NMR (δ 1.2–1.3 ppm for pinacol methyl groups), ¹³C NMR (δ 25–30 ppm for pinacol carbons), and ¹¹B NMR (δ 30–32 ppm for the boron center) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) .
  • Infrared (IR) Spectroscopy : B-O stretches at ~1350–1400 cm⁻¹ and C-F stretches at ~1100–1200 cm⁻¹ .

Q. What are the recommended handling and storage protocols for this boron-containing compound?

  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hydrolysis. Avoid contact with moisture, heat, or open flames (risk of boronate ester degradation) .
  • Storage : Store at –20°C in airtight, amber vials with desiccants (e.g., molecular sieves). Stability in solution varies; DMSO or THF is preferred for short-term use .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this cyclopropane-boronate ester?

Diastereomeric ratios (dr) are influenced by:

  • Catalyst Choice : Chiral Rh catalysts (e.g., Rh₂(S-PTTL)₄) can enhance enantioselectivity in cyclopropanation .
  • Reaction Temperature : Lower temperatures (e.g., 0°C) favor kinetic control, improving dr.
  • Additives : Lewis acids like Zn(OTf)₂ may stabilize transition states, altering selectivity . Post-synthesis, dr can be quantified via ¹H NMR integration of diastereomer-specific peaks (e.g., cyclopropane protons) .

Q. What cross-coupling reactions are feasible with this boronate ester, and how are reaction conditions optimized?

The compound participates in:

  • Suzuki-Miyaura Coupling : React with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), in MeCN/H₂O (3:1) at 80°C for 12 hours (yields ~55–77%) .
  • Electrochemical Cross-Electrophile Coupling : Employ Ni cathode, Zn anode, and DMA solvent to couple with alkyl halides (e.g., benzyl chloride) at –1.5 V . Optimization involves screening bases (Cs₂CO₃ vs. K₃PO₄) and solvent polarity (DMF vs. THF) to balance reactivity and stability.

Q. How does the ionic liquid medium affect the reactivity of this boronate ester in borylation reactions?

Ionic liquids (e.g., [BMIM][BF₄]) enhance reaction efficiency by:

  • Stabilizing reactive intermediates (e.g., Pd⁰ or Pd²⁺ species) via electrostatic interactions.
  • Reducing side reactions (e.g., proto-deboronation) due to low water activity . Typical protocol: React with propargylic alcohols in [BMIM][BF₄] at 60°C for 6 hours, achieving yields up to 77% with improved regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2,2-Difluoro-1-phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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